N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-ethylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzenesulfonyl)-2-(furan-2-yl)ethyl)-N-ethylethanediamide, abbreviated as N-BSFED, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is a serine hydrolase enzyme that is responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide and other bioactive lipids. N-BSFED has been extensively studied as a potential therapeutic agent for the treatment of various diseases, including pain, anxiety, and depression.
Mechanism of Action
N-BSFED acts as an inhibitor of N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-ethylethanediamide, which is responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide and other bioactive lipids. N-BSFED binds to the active site of N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-ethylethanediamide and blocks its activity, resulting in increased levels of anandamide and other bioactive lipids.
Biochemical and Physiological Effects
N-BSFED has been shown to have a variety of biochemical and physiological effects. In animal studies, N-BSFED has been shown to reduce inflammation, reduce pain, and reduce anxiety. In addition, N-BSFED has been shown to have neuroprotective and anti-cancer effects.
Advantages and Limitations for Lab Experiments
N-BSFED is a relatively simple molecule to synthesize and is readily available from commercial suppliers. In addition, N-BSFED is a potent inhibitor of N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-ethylethanediamide and is capable of increasing levels of anandamide and other bioactive lipids in vivo. However, N-BSFED is not a selective inhibitor and can also inhibit other enzymes, such as monoacylglycerol lipase, which could potentially lead to unwanted side effects.
Future Directions
Future research on N-BSFED could focus on optimizing the synthesis process to make it more efficient and cost-effective. In addition, further studies could be conducted to investigate the effects of N-BSFED on inflammation, pain, and anxiety in humans. Furthermore, research could be conducted to investigate the potential therapeutic effects of N-BSFED in neurological disorders, cancer, and other diseases. Finally, studies could be conducted to investigate the potential interactions of N-BSFED with other drugs and to assess its safety and efficacy in clinical trials.
Synthesis Methods
N-BSFED can be synthesized by a two-step process. First, an ethyl benzenesulfonate is reacted with furan-2-ylmethanol to form an intermediate, which is then reacted with ethylenediamine to form N-BSFED. The reaction is carried out in an organic solvent such as dichloromethane and the product is isolated by column chromatography.
Scientific Research Applications
N-BSFED has been extensively studied as a potential therapeutic agent for the treatment of various diseases, including pain, anxiety, and depression. In addition, N-BSFED has been studied as a potential treatment for inflammation, cancer, and neurological disorders. N-BSFED has also been used to study the role of N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-ethylethanediamide in the regulation of endocannabinoid signaling.
properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-2-17-15(19)16(20)18-11-14(13-9-6-10-23-13)24(21,22)12-7-4-3-5-8-12/h3-10,14H,2,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVALJNICWMVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-ethylethanediamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.